molecular formula C11H12N2O B8155754 (3-(1-Methyl-1H-pyrazol-4-yl)phenyl) methanol

(3-(1-Methyl-1H-pyrazol-4-yl)phenyl) methanol

Cat. No. B8155754
M. Wt: 188.23 g/mol
InChI Key: QCBFDDLFKRUORN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(1-Methyl-1H-pyrazol-4-yl)phenyl) methanol is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-(1-Methyl-1H-pyrazol-4-yl)phenyl) methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(1-Methyl-1H-pyrazol-4-yl)phenyl) methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Formation of Crystalline Solids : The reaction of 1-phenyl-3-methyl-4-benzoyl-2,5-dihydro-1H-pyrazol-5-one with methyldithiocarbazate in methanol results in the formation of distinctive crystalline solids, indicating its potential in crystallography and materials science (Liu et al., 2005).

  • Synthesis of Biologically Active Compounds : 3-phenyl-1H-pyrazole derivatives serve as crucial intermediates for synthesizing biologically active compounds, particularly in the development of targeted anticancer drugs (Xiaobo Liu et al., 2017).

  • Microwave-Assisted Synthesis : This compound has been used in microwave-assisted synthesis techniques to create biologically active pyrazole derivatives, suggesting its application in efficient and rapid chemical synthesis (Swarnkar et al., 2014).

  • Antibacterial and Antifungal Activities : Certain derivatives, such as substituted phenyl-3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl-methanones, exhibit significant antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Ashok et al., 2017).

  • Antimicrobial Activity in Metal Complexes : When used as a ligand in metal complexes, this compound showed enhanced antimicrobial activity against various bacteria, highlighting its relevance in medicinal chemistry (Tharmaraj et al., 2009).

  • Herbicidal and Insecticidal Activities : Some novel N-phenylpyrazolyl aryl methanone derivatives of this compound have been found to exhibit favorable herbicidal and insecticidal activities, suggesting applications in agriculture and pest control (Wang et al., 2015).

properties

IUPAC Name

[3-(1-methylpyrazol-4-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-13-7-11(6-12-13)10-4-2-3-9(5-10)8-14/h2-7,14H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBFDDLFKRUORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1-Methyl-1H-pyrazol-4-yl)phenyl) methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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